molecular formula C24H27N5O3 B11330245 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)acetamide

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)acetamide

Cat. No.: B11330245
M. Wt: 433.5 g/mol
InChI Key: KYSWDZPAIIYRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholinopyrimidinyl group, and an acetamide linkage, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.

    Synthesis of the Morpholinopyrimidinyl Intermediate: This step involves the reaction of 2-methyl-6-morpholinopyrimidine with suitable reagents to form the morpholinopyrimidinyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the morpholinopyrimidinyl intermediate in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-(4-aminophenyl)acetamide: Similar structure but lacks the morpholinopyrimidinyl group.

    2-(4-methoxyphenyl)-N-(4-(2-methylpyrimidin-4-yl)amino)phenyl)acetamide: Similar structure but lacks the morpholine ring.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]acetamide

InChI

InChI=1S/C24H27N5O3/c1-17-25-22(16-23(26-17)29-11-13-32-14-12-29)27-19-5-7-20(8-6-19)28-24(30)15-18-3-9-21(31-2)10-4-18/h3-10,16H,11-15H2,1-2H3,(H,28,30)(H,25,26,27)

InChI Key

KYSWDZPAIIYRNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.